molecular formula C16H24N4S2 B2400177 N,N-Dibutyl[(1H-1,2,3-benzotriazol-1-ylmethyl)sulfanyl]carbothioamide CAS No. 156664-38-9

N,N-Dibutyl[(1H-1,2,3-benzotriazol-1-ylmethyl)sulfanyl]carbothioamide

Cat. No.: B2400177
CAS No.: 156664-38-9
M. Wt: 336.52
InChI Key: FXICKTKKCCRIDM-UHFFFAOYSA-N
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Description

N,N-Dibutyl[(1H-1,2,3-benzotriazol-1-ylmethyl)sulfanyl]carbothioamide is a heterocyclic compound featuring a benzotriazole core linked to a carbothioamide group via a sulfanyl-methyl bridge.

Properties

IUPAC Name

benzotriazol-1-ylmethyl N,N-dibutylcarbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4S2/c1-3-5-11-19(12-6-4-2)16(21)22-13-20-15-10-8-7-9-14(15)17-18-20/h7-10H,3-6,11-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXICKTKKCCRIDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(=S)SCN1C2=CC=CC=C2N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N,N-Dibutyl[(1H-1,2,3-benzotriazol-1-ylmethyl)sulfanyl]carbothioamide typically involves the reaction of benzotriazole with N,N-dibutylcarbamodithioic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Benzotriazol-1-ylmethyl N,N-dibutylcarbamodithioate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the benzotriazole moiety can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Benzotriazol-1-ylmethyl N,N-dibutylcarbamodithioate has several scientific research applications:

    Chemistry: It is used as a ligand in various catalytic reactions, including copper-catalyzed C-N and C-C coupling reactions.

    Biology: The compound’s stability and reactivity make it useful in the synthesis of biologically active molecules.

    Medicine: It is explored for its potential pharmacological properties, particularly in the development of new therapeutic agents.

    Industry: The compound is used in the production of advanced materials and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of N,N-Dibutyl[(1H-1,2,3-benzotriazol-1-ylmethyl)sulfanyl]carbothioamide involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating reactions such as C-N and C-C coupling . The molecular targets and pathways involved depend on the specific application and the nature of the metal ion used in the complex.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzotriazole and Thioamide Groups

a) 1,3-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)-1,3-dihydro-2H-benzimidazole-2-thione (7f)
  • Structure : Combines benzotriazole and benzimidazole-thione moieties.
  • Synthesis : Formed via reaction of benzotriazole (BtH) with a bis-electrophilic intermediate.
  • Key Difference : The presence of a benzimidazole-thione core instead of a carbothioamide group reduces flexibility but enhances π-π stacking interactions.
  • Applications: Potential in metal coordination due to the thione sulfur atom .
b) N-Butyl[(1H-1,2,3-benzotriazol-1-ylmethyl)sulfanyl]carbothioamide
  • Structure : Similar to the target compound but with a single N-butyl group.
  • Molecular Weight : 280.41 g/mol (vs. ~336 g/mol for the dibutyl derivative).
  • Synthesis : Likely prepared via alkylation of a carbothioamide precursor with a benzotriazole-containing electrophile.

Thioamide-Triazole Derivatives with Bioactive Properties

a) 2-[(1H-1,2,3-Triazol-4-yl)sulfanyl]-N-(2-iodophenyl)acetamide (Compound 19)
  • Structure : Triazole-thioacetamide hybrid with an iodophenyl group.
  • Bioactivity : Exhibits antimicrobial activity (MIC values reported).
  • Key Difference : The triazole ring and iodophenyl substituent confer distinct electronic properties compared to benzotriazole derivatives.
  • Synthesis : Click chemistry (azide-alkyne cycloaddition) followed by thioacetylation .
b) N,N-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)cyclohexanamine
  • Structure : Dual benzotriazole units attached to a cyclohexylamine core.
  • Applications : Used in coordination chemistry for ligand design; the rigid cyclohexane backbone contrasts with the flexible dibutyl-carbothioamide group in the target compound .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Core Structure Key Substituents Synthesis Route Potential Applications
N,N-Dibutyl[(1H-1,2,3-benzotriazol-1-ylmethyl)sulfanyl]carbothioamide ~336 Benzotriazole + carbothioamide N,N-dibutyl Nucleophilic substitution Coordination chemistry, bioactivity
N-Butyl[(1H-1,2,3-benzotriazol-1-ylmethyl)sulfanyl]carbothioamide 280.41 Benzotriazole + carbothioamide N-butyl Alkylation of thioamide Intermediate in heterocyclic synthesis
1,3-Bis(1H-1,2,3-benzotriazol-1-ylmethyl)-1,3-dihydro-2H-benzimidazole-2-thione 454.52 Benzimidazole-thione Dual benzotriazole-methyl Nucleophilic substitution Metal coordination
2-[(1H-1,2,3-Triazol-4-yl)sulfanyl]-N-(2-iodophenyl)acetamide 375.23 Triazole + thioacetamide Iodophenyl Click chemistry Antimicrobial agents

Biological Activity

N,N-Dibutyl[(1H-1,2,3-benzotriazol-1-ylmethyl)sulfanyl]carbothioamide is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial, antifungal, and antiparasitic properties, along with relevant case studies and research findings.

Chemical Formula

  • IUPAC Name : this compound
  • CAS Number : 156664-38-9
  • Molecular Formula : C15H24N4S2
  • Molecular Weight : 320.49 g/mol

Structural Characteristics

The compound contains a benzotriazole moiety linked to a dibutyl group and a carbothioamide functional group. The presence of sulfur in the thioamide structure enhances its interaction with biological targets.

Antibacterial Activity

Research indicates that benzotriazole derivatives exhibit significant antibacterial properties. For instance, compounds containing the benzotriazole structure have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, including methicillin-resistant strains of Staphylococcus aureus (MRSA) .

Table 1: Antibacterial Activity of Benzotriazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus (MRSA)12.5–25 μg/mL
Compound BEscherichia coli25 μg/mL
This compoundVarious strainsNot yet reported

Antifungal Activity

Benzotriazole derivatives have also been evaluated for antifungal activity. Studies suggest that certain derivatives can inhibit the growth of fungi such as Candida albicans. The mechanism is believed to involve disruption of fungal cell membranes .

Antiparasitic Activity

The compound has shown promising results against protozoan parasites. For example, benzotriazole derivatives have been tested against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies indicated that certain derivatives exhibited dose-dependent growth inhibition against both epimastigote and trypomastigote forms of the parasite .

Table 2: Antiparasitic Activity Against Trypanosoma cruzi

CompoundFormConcentration (μg/mL)Percentage Inhibition
Compound CEpimastigote5064%
Compound CTrypomastigote5095%

Study on Antimicrobial Properties

A study conducted by Suma et al. evaluated a series of benzotriazole derivatives for their antimicrobial properties using the cup plate diffusion method. Among the compounds tested, this compound showed potential as an antimicrobial agent comparable to established antibiotics .

Coordination Chemistry and Biological Implications

The coordination behavior of benzotriazole derivatives with transition metals has been explored to enhance their biological activity. Complexes formed with Cu²⁺ and Ni²⁺ ions exhibited improved antimicrobial properties compared to their uncoordinated counterparts . This suggests that metal coordination may play a crucial role in enhancing the efficacy of these compounds.

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